molecular formula C19H25N3O3 B2835993 4-methoxy-1-(4-methylphenyl)-6-oxo-N,N-dipropyl-1,6-dihydropyridazine-3-carboxamide CAS No. 921517-58-0

4-methoxy-1-(4-methylphenyl)-6-oxo-N,N-dipropyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2835993
CAS No.: 921517-58-0
M. Wt: 343.427
InChI Key: PAAKKIVVKMOWDH-UHFFFAOYSA-N
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Description

4-methoxy-1-(4-methylphenyl)-6-oxo-N,N-dipropyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with methoxy, methylphenyl, and dipropyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

4-methoxy-1-(4-methylphenyl)-6-oxo-N,N-dipropyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-(4-methylphenyl)-6-oxo-N,N-dipropyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarboxylic acids.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-(4-methylphenyl)-6-oxo-N,N-dipropyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-methoxy-1-(4-methylphenyl)-6-oxo-N,N-dipropyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-1,3-phthalamidesamides
  • 4-methoxy-1,3-benzenedisulfonamides
  • 4-methoxyisophthalamides

Uniqueness

Compared to similar compounds, 4-methoxy-1-(4-methylphenyl)-6-oxo-N,N-dipropyl-1,6-dihydropyridazine-3-carboxamide exhibits unique structural features that contribute to its distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-1-(4-methylphenyl)-6-oxo-N,N-dipropylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-5-11-21(12-6-2)19(24)18-16(25-4)13-17(23)22(20-18)15-9-7-14(3)8-10-15/h7-10,13H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAKKIVVKMOWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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